molecular formula C18H20ClN3O B2579577 (E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2321333-90-6

(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2579577
CAS RN: 2321333-90-6
M. Wt: 329.83
InChI Key: XQPDRAUWKAGYMI-VOTSOKGWSA-N
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Description

(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.83. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Activity

Research on benzisoxazoles and pyrazole derivatives, particularly those incorporating piperidine and chlorophenyl groups, has explored their neuroleptic properties. These compounds have been evaluated for their potential as antipsychotic agents, with studies focusing on their binding affinity to dopamine receptors and their ability to induce specific pharmacological effects relevant to treating psychiatric disorders (Strupczewski et al., 1985).

Anticancer and Antimicrobial Agents

Compounds featuring chlorophenyl and piperidine groups, often in combination with other heterocyclic structures such as oxazoles and pyrazolines, have been synthesized and assessed for their anticancer and antimicrobial activities. These studies involve evaluating the compounds' efficacy against various cancer cell lines and pathogenic bacteria and fungi, aiming to develop new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Computational Studies

Molecular docking and computational studies on benzimidazole derivatives, including those with chlorophenyl and piperidinyl groups, have been conducted to understand their binding mechanisms to target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies help in elucidating the compounds' potential as EGFR inhibitors for cancer therapy (Karayel, 2021).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, particularly those with a chlorophenyl moiety, has investigated their role as cannabinoid receptor antagonists. These compounds are of interest for their potential therapeutic applications in treating conditions related to the endocannabinoid system, such as obesity, metabolic disorders, and certain psychiatric conditions (Lan et al., 1999).

Spectroscopic Studies

Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on compounds with similar structural features, focusing on their vibrational properties and molecular interactions. These studies provide insights into the compounds' physical and chemical properties, which are essential for their potential applications in various scientific fields (Sumathi et al., 2016).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-13-20-12-17(21)15-8-10-22(11-9-15)18(23)7-6-14-4-2-3-5-16(14)19/h2-7,12-13,15H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDRAUWKAGYMI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one

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